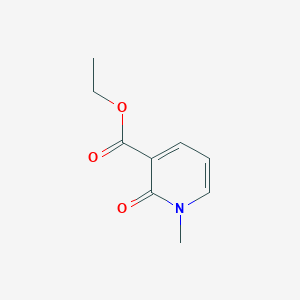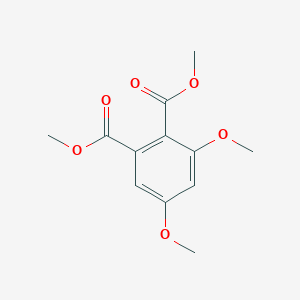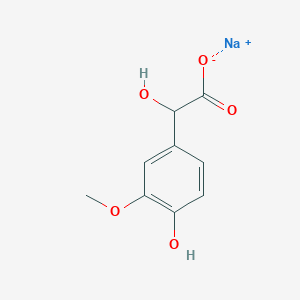
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and a dimethylamino group at the 4 position.
Preparation Methods
The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method includes the bromination and chlorination of N,N-dimethylpyridin-4-amine under controlled conditions . Industrial production methods may involve similar halogenation reactions, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, along with the dimethylamino group, allows it to form various interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
3-Bromo-N,N-dimethylaniline: Similar in structure but lacks the chlorine atom.
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Contains a fluorine atom instead of bromine.
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine: Similar but with different positions of halogen atoms .
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
3-bromo-5-chloro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
InChI Key |
PVUMJDQZNUQSGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)







![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)
